molecular formula C15H11Cl2NO3 B5875343 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B5875343
M. Wt: 324.2 g/mol
InChI Key: NSDCAHILTQJLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as GW 501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders.

Mechanism of Action

2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, resulting in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased endurance. Additionally, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential treatment option for metabolic disorders such as type 2 diabetes and obesity.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has a number of advantages and limitations for use in lab experiments. Advantages include its ability to activate PPARδ and improve energy metabolism, making it a useful tool for studying lipid and glucose metabolism. Limitations include its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.

Future Directions

There are a number of future directions for research on 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516, including further studies on its potential applications in sports performance enhancement, cancer treatment, and metabolic disorders. Additionally, future research could focus on identifying potential side effects and developing strategies to mitigate them, as well as exploring new synthetic routes to improve the efficiency and safety of 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 synthesis.

Synthesis Methods

2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 is synthesized through a series of chemical reactions, starting with the condensation of 2,3-dichlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the addition of dimethylformamide and triethylamine.

Scientific Research Applications

2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been extensively studied for its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders. In sports, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to increase endurance and improve fat burning, making it an attractive option for athletes looking to gain a competitive edge. In cancer treatment, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In metabolic disorders, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment option for conditions such as type 2 diabetes and obesity.

properties

IUPAC Name

2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-1-2-10(14(11)17)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDCAHILTQJLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.